Methyl 3-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O2. It is a colorless to almost colorless liquid with a molecular weight of 204.15 g/mol
Scientific Research Applications
Methyl 3-(trifluoromethyl)benzoate is utilized in various scientific research applications:
Safety and Hazards
Methyl 3-(trifluoromethyl)benzoate is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Mechanism of Action
Target of Action
Methyl 3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H7F3O2 Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to the overall stability and reactivity of the molecule . The trifluoromethyl group can enhance the lipophilicity of the compound, which may influence its interaction with biological targets .
Biochemical Pathways
Trifluoromethylated compounds are often used in medicinal chemistry due to their ability to modulate the biochemical properties of therapeutic agents .
Pharmacokinetics
The trifluoromethyl group can potentially enhance the metabolic stability of the compound .
Result of Action
The presence of the trifluoromethyl group can influence the compound’s biological activity, potentially leading to various cellular responses .
Preparation Methods
The synthesis of methyl 3-(trifluoromethyl)benzoate typically involves a series of reactions including side-chain chlorination, fluorination, and esterification . One common method starts with m-xylene, which undergoes side-chain chlorination to form 2,4,6-trichlorotoluene. This intermediate is then fluorinated using anhydrous hydrofluoric acid in the presence of antimony pentachloride to produce 3-(trifluoromethyl)benzoyl chloride. Finally, esterification of this intermediate with methanol in the presence of sulfuric acid yields this compound .
Chemical Reactions Analysis
Methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-(trifluoromethyl)benzoic acid.
Reduction: Reduction reactions can convert it into 3-(trifluoromethyl)benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Comparison with Similar Compounds
Methyl 3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(trifluoromethyl)benzoate: This compound has the trifluoromethyl group in the para position, which can lead to different reactivity and properties.
Methyl 2-(trifluoromethyl)benzoate: The ortho position of the trifluoromethyl group can result in steric hindrance, affecting its chemical behavior.
Methyl benzoate: Lacks the trifluoromethyl group, making it less reactive and less suitable for certain applications.
This compound is unique due to the position of the trifluoromethyl group, which provides a balance between electronic effects and steric hindrance, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHNNQCWKYFNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334282 | |
Record name | Methyl 3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2557-13-3 | |
Record name | Benzoic acid, 3-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2557-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(trifluoromethyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-(trifluoromethyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-(trifluoromethyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-(TRIFLUOROMETHYL)BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4KFZ8W2X2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is innovative about the proposed synthesis method for Methyl 3-(trifluoromethyl)benzoate described in the research?
A1: The research paper [] introduces a novel method for synthesizing this compound. The key innovation lies in its three-step approach: side-chain chlorination, fluorination, and esterification. This method distinguishes itself through its environmentally friendly process and high reaction yield. Furthermore, it utilizes readily available and cost-effective materials like chlorine, m-methylbenzoyl chloride, anhydrous hydrofluoric acid, methanol, and light calcium carbonate. The reactions are designed for easy control and operation, eliminating the need for intermediate product purification. The method also emphasizes efficient byproduct utilization, enhancing its industrial feasibility.
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